

A Comparative Benchmarking Guide to 2-Methyl-2-propyloxirane and Other Functional Epoxides

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Compound of Interest

Compound Name: 2-Methyl-2-propyloxirane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **2-Methyl-2-propyloxirane** against other common functional epoxides: propylene oxide, 1,2-epoxybutane, and epichlorohydrin. The information presented herein is intended to assist researchers in selecting the appropriate epoxide for their specific synthetic needs, with a focus on chemical properties and reactivity. Due to the limited availability of direct comparative experimental data for **2-Methyl-2-propyloxirane**, this guide combines available physical data with established principles of chemical reactivity to predict performance.

Chemical and Physical Properties

The physical properties of an epoxide, such as its boiling point and density, are crucial for designing reaction setups and purification procedures. The following table summarizes the key physical properties of the compared epoxides. Data for **2-Methyl-2-propyloxirane** is limited, reflecting its more specialized nature compared to the other bulk-produced epoxides.

Property	2-Methyl-2-propyloxirane	Propylene Oxide	1,2-Epoxybutane	Epichlorohydrin
Molecular Formula	C ₆ H ₁₂ O[1][2]	C ₃ H ₆ O[3][4][5]	C ₄ H ₈ O[6][7]	C ₃ H ₅ ClO[8][9][10]
Molecular Weight (g/mol)	100.16[1][2]	58.08[5][11]	72.11[12]	92.52[9][10]
Boiling Point (°C)	N/A	34[5][13]	63[12][14]	115-117[8][15]
Melting Point (°C)	N/A	-112[4][5]	< -60[6]	-57[15]
Density (g/mL at 20-25°C)	N/A	0.8304 (at 20°C) [4]	0.829 (at 25°C) [12]	1.183 (at 25°C) [8]

Reactivity and Performance Comparison

The reactivity of epoxides is primarily dictated by the ring strain of the three-membered ether ring, making them susceptible to ring-opening reactions by nucleophiles. The substitution pattern on the epoxide ring significantly influences the rate and regioselectivity of these reactions.

General Reactivity Trends:

The rate of nucleophilic attack on an epoxide is highly dependent on steric hindrance. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the least sterically hindered carbon atom. In contrast, under acidic conditions, the reaction has more SN1 character, and the nucleophile preferentially attacks the more substituted carbon atom that can better stabilize a partial positive charge.

- Propylene oxide and 1,2-epoxybutane are monosubstituted epoxides and are generally more reactive than more substituted epoxides due to lower steric hindrance at one of the electrophilic carbons.
- 2-Methyl-2-propyloxirane** is a trisubstituted epoxide. The presence of three substituents on the epoxide ring creates significant steric hindrance around both electrophilic carbon atoms.

This is expected to result in a lower reaction rate compared to less substituted epoxides, particularly in SN2-type reactions.

- Epichlorohydrin possesses both a reactive epoxide ring and a chloromethyl group. This bifunctionality allows for a wider range of chemical transformations. The electron-withdrawing nature of the chlorine atom can also influence the reactivity of the epoxide ring.^{[8][9]}

Predicted Performance in Nucleophilic Ring-Opening:

Based on these principles, a qualitative comparison of the performance of these epoxides in a typical nucleophilic ring-opening reaction can be made:

Epoxide	Predicted Reaction Rate	Key Considerations
Propylene oxide	High	Low steric hindrance at the primary carbon allows for rapid reaction.
1,2-Epoxybutane	High	Similar to propylene oxide, with slightly increased steric hindrance from the ethyl group.
Epichlorohydrin	High	The epoxide ring is readily opened, and the presence of the chloromethyl group offers a secondary reaction site.
2-Methyl-2-propyloxirane	Low	Significant steric hindrance from the methyl and propyl groups is expected to decrease the rate of nucleophilic attack.

Experimental Protocols

To empirically benchmark the performance of these epoxides, a standardized experimental protocol is necessary. The following is a representative protocol for the ring-opening of an epoxide with sodium azide, a common nucleophile.

Benchmarking Protocol: Ring-Opening of Epoxides with Sodium Azide

Objective: To compare the reaction rate and yield of the reaction between different epoxides and sodium azide under identical conditions.

Materials:

- Epoxide (**2-Methyl-2-propyloxirane**, propylene oxide, 1,2-epoxybutane, or epichlorohydrin)
- Sodium azide (NaN_3)
- Ammonium chloride (NH_4Cl)
- Methanol
- Water
- Diethyl ether
- Magnesium sulfate (MgSO_4)
- Thin-layer chromatography (TLC) plates
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

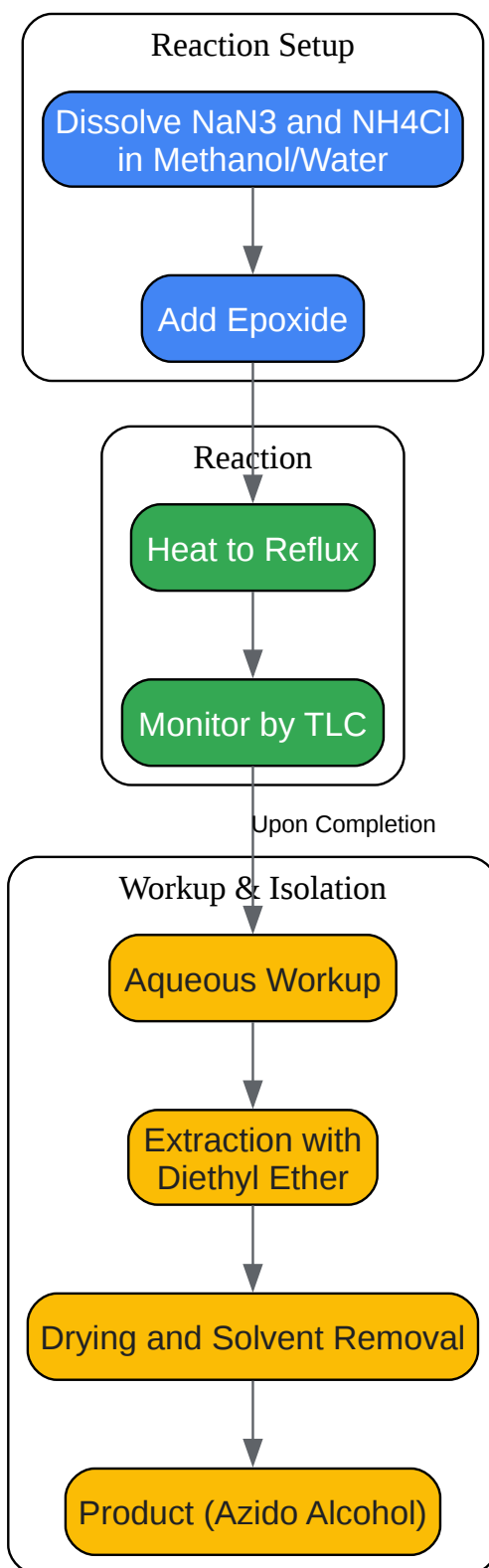
Procedure:

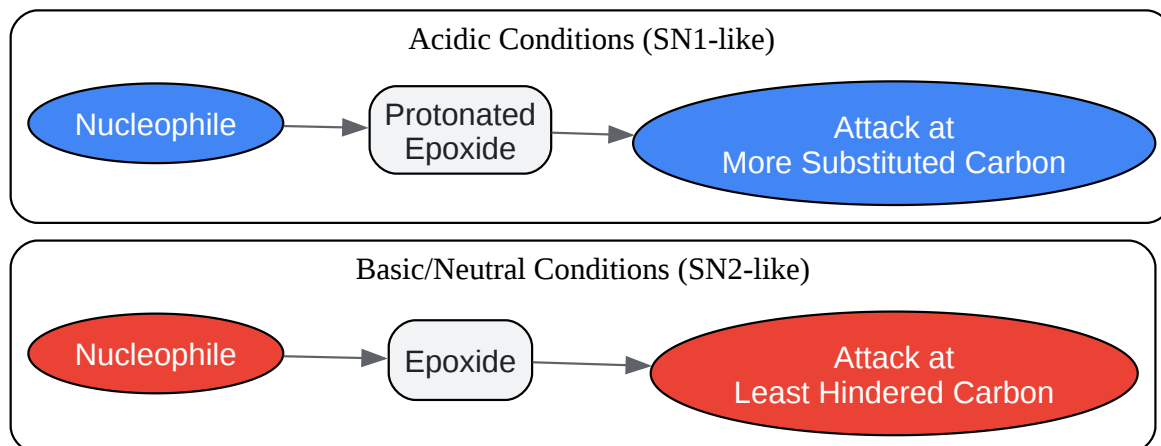
- In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.3 g, 20 mmol) and ammonium chloride (0.54 g, 10 mmol) in a mixture of methanol (20 mL) and water (5 mL).
- Add the epoxide (10 mmol) to the solution.
- Heat the reaction mixture to reflux (approximately 65-70°C) with vigorous stirring.
- Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes).

- Upon completion of the reaction (as indicated by the disappearance of the starting epoxide on TLC), cool the mixture to room temperature.
- Add water (20 mL) and extract the product with diethyl ether (3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Determine the yield of the resulting azido alcohol. The reaction rate can be qualitatively compared based on the time required for the disappearance of the starting material. For a quantitative comparison of kinetics, aliquots can be taken at different time points and analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing Experimental Workflow and Reactivity Principles

The following diagrams, created using the DOT language, illustrate the experimental workflow and the underlying principles of epoxide reactivity.





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